tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate: is a chemical compound that belongs to the class of azepane derivatives It is characterized by the presence of a tert-butyl ester group and an oxoethyl group attached to the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and oxoethyl reagents. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxoethyl group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxoethyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to create derivatives with biological activity, such as antimicrobial or anticancer properties .
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxoethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: tert-Butyl 4-(2-oxoethyl)azepane-1-carboxylate is unique due to its azepane ring structure, which provides different conformational flexibility compared to piperazine derivatives. This structural difference can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
tert-butyl 4-(2-oxoethyl)azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-4-5-11(6-9-14)7-10-15/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRWJISLDIEUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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